4-(1,1-Difluoropropyl)phenol
Overview
Description
4-(1,1-Difluoropropyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) and a 1,1-difluoropropyl substituent attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoropropyl)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-bromophenol with 1,1-difluoropropane in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-(1,1-Difluoropropyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3) in the presence of catalysts.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
Chemistry: 4-(1,1-Difluoropropyl)phenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its phenolic structure allows it to participate in hydrogen bonding and other interactions with proteins and nucleic acids .
Medicine: The compound’s unique chemical properties make it a candidate for drug development. It is investigated for its potential therapeutic effects and as a scaffold for designing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoropropyl)phenol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The phenol group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the difluoropropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
4-Propylphenol: Similar structure but lacks the difluoropropyl group.
4-Fluorophenol: Contains a single fluorine atom instead of the difluoropropyl group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of the difluoropropyl group.
Uniqueness: 4-(1,1-Difluoropropyl)phenol is unique due to the presence of the 1,1-difluoropropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(1,1-difluoropropyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-2-9(10,11)7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUWGKDRHPTKDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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